Flavopiridol

Übersicht

Beschreibung

Alvocidib, auch bekannt als Flavopiridol, ist ein synthetisches Flavonoidalkaloid, das als Cyclin-abhängiger Kinase-Inhibitor wirkt. Es befindet sich derzeit in der klinischen Entwicklung zur Behandlung der akuten myeloischen Leukämie. Alvocidib wurde auch hinsichtlich seines Potenzials zur Behandlung von Arthritis und der Bildung atherosklerotischer Plaques untersucht .

Wissenschaftliche Forschungsanwendungen

Alvocidib has a wide range of scientific research applications, including:

Chemistry: Alvocidib is used as a model compound to study the mechanisms of cyclin-dependent kinase inhibition and to develop new synthetic methods for flavonoid derivatives.

Biology: In biological research, alvocidib is employed to investigate cell cycle regulation, apoptosis, and the role of cyclin-dependent kinases in various cellular processes.

Medicine: Alvocidib is being studied for its therapeutic potential in treating cancers, particularly acute myeloid leukemia.

Industry: In the pharmaceutical industry, alvocidib serves as a lead compound for the development of new drugs targeting cyclin-dependent kinases.

Wirkmechanismus

Target of Action

Flavopiridol, also known as Alvocidib, primarily targets Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that play a crucial role in regulating cell cycle progression . This compound exhibits inhibitory activity against CDK1, CDK2, and CDK4 . It also targets other kinases, leading to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Mode of Action

This compound inhibits CDKs, which leads to cell cycle arrest . It prevents the phosphorylation of CDKs and down-regulates cyclin D1 and D3 expression, resulting in G1 cell cycle arrest and apoptosis . Furthermore, it suppresses the oncogenic FOXM1 signaling, which also regulates NF- K B, PARP, and UPR response in GBM cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the formation of new blood vessels by targeting different signaling pathways, including decreasing VEGF secretion, suppressing MAPK pathways by inhibiting c-Jun and c-Fos transcription factors, and decreasing the secretion of MMP proteins . It also suppresses the NF- K B and mediators of unfolded protein response (UPR), including GRP78, PERK, and IRE1α, and DNA repair enzyme PARP .

Pharmacokinetics

It’s worth noting that this compound is a synthetic flavone , which suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors.

Result of Action

This compound exhibits antiproliferative activity in several solid cancer cells . It inhibits cell proliferation, colony formation, and migration, and induces apoptosis . It also reduces cell proliferation and induces apoptosis by inducing mitochondrial dysfunction and oxidative stress, as well as increasing BAX/BCL2 and pCDK1 levels .

Safety and Hazards

When handling Flavopiridol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

Zukünftige Richtungen

Flavopiridol has potential as a candidate for the formulation of an integrated strategy to combat and alleviate human diseases . Its synthetic derivatives have overcome a few demerits of its parent compound and have much improved CDK-inhibitory activity and therapeutic abilities for treating severe human diseases .

Biochemische Analyse

Biochemical Properties

Flavopiridol has been found to have kinase inhibitory activity of cyclin-dependent kinases (CDKs) and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Cellular Effects

This compound suppresses cell proliferation and migration and induces apoptotic cell death . It has been found to inhibit proliferation, colony formation, and migration and induces apoptosis in IDH1 wild-type and IDH-mutant cells through inhibition of FOXM1 oncogenic signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its potential for kinase inhibitory activity of CDKs and other kinases . This leads to the inhibition of various processes, including cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process .

Temporal Effects in Laboratory Settings

Its effects on cell cycle progression, apoptosis, tumor proliferation, angiogenesis, tumor metastasis, and the inflammation process suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its antiproliferative activity suggests that it may have dose-dependent effects .

Metabolic Pathways

Its kinase inhibitory activity suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to inhibit various processes suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its ability to inhibit various processes suggests that it may be directed to specific compartments or organelles .

Vorbereitungsmethoden

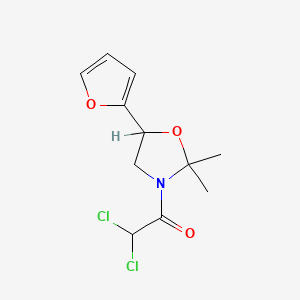

Synthesewege und Reaktionsbedingungen

Alvocidib wird durch eine Reihe von chemischen Reaktionen synthetisiert, ausgehend von einem Naturprodukt namens Rohitukine, das aus der Pflanze Aphanamixis polystachya extrahiert wird. Die Synthese umfasst mehrere Schritte, darunter Halogenierung, Cyclisierung und Hydroxylierungsreaktionen. Die spezifischen Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Alvocidib beinhaltet die Skalierung des Laborsyntheseverfahrens. Dazu gehören die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung einer gleichbleibenden Qualität und die Implementierung von Reinigungsverfahren zur Isolierung des Endprodukts. Das Verfahren ist darauf ausgelegt, kostengünstig und umweltfreundlich zu sein und die industriellen Standards und Vorschriften einzuhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

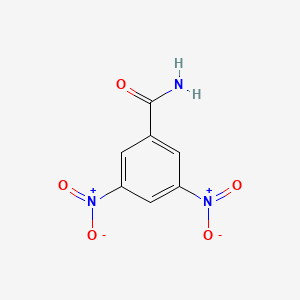

Alvocidib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alvocidib kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Alvocidib modifizieren, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Alvocidib verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Alvocidib gebildet werden, hängen von der spezifischen Reaktionsart ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von Analoga mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Alvocidib hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Alvocidib wird als Modellverbindung verwendet, um die Mechanismen der Cyclin-abhängigen Kinase-Inhibition zu untersuchen und neue Syntheseverfahren für Flavonoidderivate zu entwickeln.

Biologie: In der biologischen Forschung wird Alvocidib eingesetzt, um die Zellzyklusregulation, die Apoptose und die Rolle von Cyclin-abhängigen Kinasen in verschiedenen zellulären Prozessen zu untersuchen.

Medizin: Alvocidib wird hinsichtlich seines therapeutischen Potenzials zur Behandlung von Krebs, insbesondere der akuten myeloischen Leukämie, untersucht.

Industrie: In der pharmazeutischen Industrie dient Alvocidib als Leitverbindung für die Entwicklung neuer Medikamente, die auf Cyclin-abhängige Kinasen abzielen.

Wirkmechanismus

Alvocidib übt seine Wirkung aus, indem es Cyclin-abhängige Kinasen, insbesondere Cyclin-abhängige Kinase 9, hemmt. Diese Hemmung führt zur Herunterregulierung des antiapoptotischen BCL-2-Familienmitglieds MCL-1, was zur Induktion von Apoptose in Krebszellen führt. Die beteiligten molekularen Ziele und Pfade umfassen den positiven Transkriptionsverlängerungsfaktor P-TEFb und die RNA-Polymerase II, die für die transkriptionelle Regulation von Genen wichtig sind, die an Zellüberleben und -proliferation beteiligt sind .

Analyse Chemischer Reaktionen

Types of Reactions

Alvocidib undergoes various chemical reactions, including:

Oxidation: Alvocidib can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in alvocidib, potentially altering its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving alvocidib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of alvocidib depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Roscovitin: Ein weiterer Cyclin-abhängiger Kinase-Inhibitor mit einem ähnlichen Wirkmechanismus.

Dinaciclib: Ein potenter Inhibitor von Cyclin-abhängigen Kinasen mit breiterer Aktivität gegen mehrere Kinasen.

Palbociclib: Ein selektiver Inhibitor von Cyclin-abhängigen Kinasen 4 und 6, der zur Behandlung von Brustkrebs eingesetzt wird.

Einzigartigkeit von Alvocidib

Alvocidib ist einzigartig aufgrund seiner spezifischen Hemmung von Cyclin-abhängiger Kinase 9 und seiner Fähigkeit, Apoptose durch die Herunterregulierung von MCL-1 zu induzieren. Dies macht es besonders effektiv bei der Behandlung von Krebsarten, die für ihr Überleben auf MCL-1 angewiesen sind.

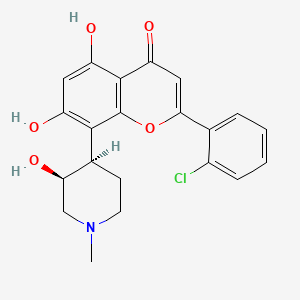

Eigenschaften

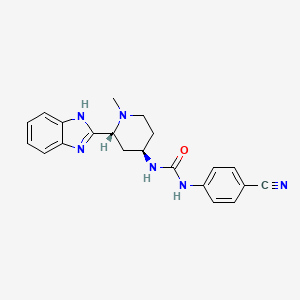

IUPAC Name |

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIVYFLTOXDAOV-YVEFUNNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904970 | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibits cyclin-dependent kinases, arresting cell division and causing apoptosis in non-small lung cancer cells. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146426-40-6 | |

| Record name | Alvocidib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146426-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvocidib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvocidib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flavopiridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVOCIDIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45AD6X575G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

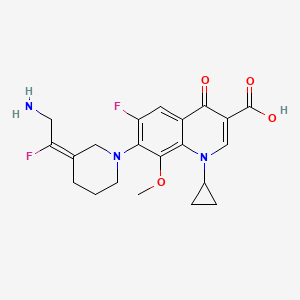

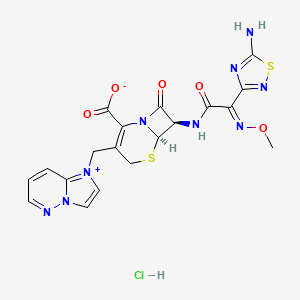

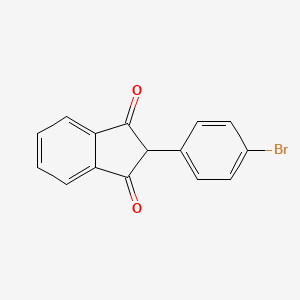

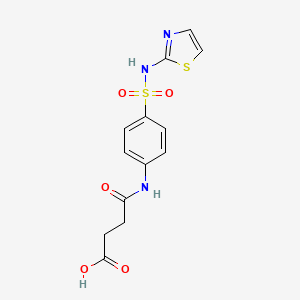

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Flavopiridol, a synthetic flavonoid, is a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , , , , , , , , , , , , , , , , , , , , ]. It competes with ATP for binding in the active site of CDKs, leading to cell cycle arrest or apoptosis depending on the cell type, drug concentration, and cellular context [, ]. This compound primarily targets CDK1, CDK2, CDK4, and CDK9 [, ].

- Cell cycle arrest: Inhibition of CDK2 and CDK4 by this compound leads to G1 arrest [, ].

- Apoptosis: this compound can trigger apoptosis through various mechanisms, including down-regulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, disruption of mitochondrial membrane potential, and activation of caspases [, , , , , ].

- Inhibition of transcription: this compound inhibits CDK9, a component of positive transcription elongation factor b (P-TEFb) [, , ]. This inhibits phosphorylation of RNA polymerase II, thereby suppressing global mRNA transcription [, , , , ].

- Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis by decreasing the production of vascular endothelial growth factor (VEGF) [, , ].

ANone: * Molecular Formula: C21H19ClO5* Molecular Weight: 386.8 g/mol

ANone: Information on material compatibility and stability under various conditions is limited in the provided research papers.

A: this compound is not a catalyst. It acts as an inhibitor of various enzymes, primarily CDKs, by binding to their active sites [, ].

A: Yes, molecular modeling has been used to investigate the interaction of this compound with DNA []. These studies suggest that this compound can intercalate into DNA, potentially explaining its ability to kill non-cycling cancer cells [].

A: While specific SAR studies were not discussed in detail, the provided research highlights that this compound's ability to inhibit GP is influenced by the presence of specific structural features that promote binding to the allosteric inhibitor site [].

A: The research primarily focuses on this compound's administration via intravenous infusion [, , , , , , , , ]. Specific details about its stability under various conditions and formulation strategies are not extensively discussed in the provided research.

ANone: The provided research papers primarily focus on preclinical and clinical investigations of this compound, and do not delve into specific SHE (Safety, Health and Environment) regulations.

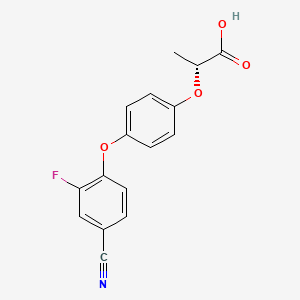

A: this compound is primarily metabolized in the liver via glucuronidation []. Studies indicate that extensive glucuronidation of this compound is associated with a lower risk of diarrhea, a common side effect []. Inter-individual variability in this compound pharmacokinetics is influenced by polymorphisms in transport genes, including SLCO1B1 and ABCC2 [].

A: this compound has demonstrated promising in vitro activity against a variety of cancer cell lines, including breast, colon, gastric, lung, myeloma, ovarian, and prostate cancer cells [, , , , , , , , , , , , , , , ]. It induces cell cycle arrest, apoptosis, and inhibits tumor growth in preclinical models [, , , , , , , , , , , , , , , ].

A: Research has shown that overexpression of the ATP-binding cassette half-transporter, ABCG2, can confer resistance to this compound in human breast cancer cells []. Cells overexpressing ABCG2 exhibited cross-resistance to other chemotherapeutic agents, such as mitoxantrone, topotecan, and SN-38 [].

A: The provided papers mention that diarrhea is a common dose-limiting toxicity of this compound []. Other toxicities observed in clinical trials include myelosuppression, fatigue, and hypotension [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)